N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 4H-1,2,4-triazole core substituted with a 3-chlorophenyl group, a thioether-linked pyrazoline moiety bearing 4-fluorophenyl and thiophen-2-yl groups, and a furan-2-carboxamide side chain. The presence of halogen substituents (Cl, F) may enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClFN6O3S2/c30-19-4-1-5-21(14-19)36-26(16-32-28(39)24-6-2-12-40-24)33-34-29(36)42-17-27(38)37-23(18-8-10-20(31)11-9-18)15-22(35-37)25-7-3-13-41-25/h1-14,23H,15-17H2,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBKGWNMGUFWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClFN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Synthesis of the Pyrazole Ring: This step may involve the reaction of a hydrazine derivative with a β-diketone.
Coupling Reactions: The triazole and pyrazole intermediates can be coupled using a thiol-based linker.
Final Assembly: The furan-2-carboxamide moiety is introduced in the final step, often through an amide coupling reaction.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol linker can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated as a potential drug candidate. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide” would depend on its specific application. In a medicinal context, it may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Bioactivity Trends : The chloro-fluoro substitution pattern in the target compound mirrors that of the antimicrobial thiazole derivative in , suggesting possible shared activity.
- Synthetic Complexity : Analogues like use simpler thioether linkages, whereas the target compound requires multi-step synthesis involving HATU-mediated coupling (similar to ).
Comparative Bioactivity Profiling and Computational Analysis
Table 2: Tanimoto Similarity Indices and Predicted Properties
Insights :
- The target compound exhibits high structural similarity (~85%) to , implying overlapping pharmacological profiles.
- Lower similarity to correlates with divergent bioactivity (antimicrobial vs. kinase inhibition).
- LogP values suggest the target compound has moderate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
N-{[4-(3-chlorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anti-proliferative properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 637.16 g/mol. The structure features multiple functional groups, including a triazole ring and a furan carboxamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H22ClFN6O2S3 |
| Molecular Weight | 637.16 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the furan and thiophene components.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole scaffolds have shown promising antifungal and antibacterial activities against various pathogenic strains:
- Antifungal Activity : Studies have demonstrated that related pyrazole derivatives exhibit strong antifungal activity against strains such as Candida albicans and Aspergillus niger .
- Antibacterial Activity : Compounds bearing the triazole and thiophene rings have been tested against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. Some derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus .
Anti-Proliferative Activity
In vitro studies have assessed the anti-proliferative effects of this compound on various cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
Results indicated that certain derivatives displayed enhanced anti-proliferative activity compared to standard chemotherapeutic agents like Doxorubicin. The activity was found to correlate with the nature of substituents on the triazole ring .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study 1 : A compound with a similar triazole structure was evaluated for its antimicrobial properties in a clinical setting, showing significant effectiveness against resistant bacterial strains .
- Study 2 : Another study focused on the anti-cancer properties of pyrazole derivatives, revealing that modifications at specific positions could enhance their efficacy against various tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
